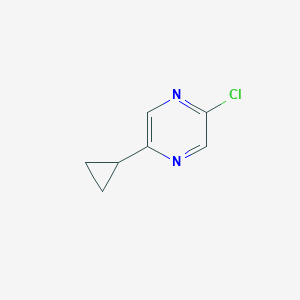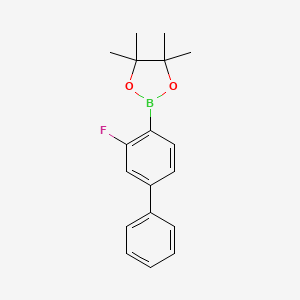
2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C18H20BFO2 and its molecular weight is 298.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are synthesized through a three-step substitution reaction. Their structures are confirmed using FTIR, NMR spectroscopy, and mass spectrometry, with crystallographic and conformational analyses conducted through X-ray diffraction. These structures are further validated using density functional theory (DFT), demonstrating consistency between DFT-optimized molecular structures and crystal structures determined by X-ray diffraction (Huang et al., 2021).
Molecular Electrostatic Potential and Orbital Analysis
- The molecular electrostatic potential and frontier molecular orbitals of the compounds mentioned above are investigated using DFT. This analysis reveals some physicochemical properties of these compounds, highlighting their potential for various applications (Huang et al., 2021).
Application in Nanoparticle Synthesis
- Complexes of bromo and tetramethyl-dioxaborolane are used to initiate Suzuki-Miyaura chain growth polymerization, resulting in heterodisubstituted polyfluorenes. These polymers form stable nanoparticles in water, exhibiting bright fluorescence emissions, which are crucial for various scientific applications like bioimaging and materials science (Fischer et al., 2013).
Fluorescence Probes for Hydrogen Peroxide Detection
- A series of boronate ester fluorescence probes are synthesized for detecting hydrogen peroxide (H2O2). These probes demonstrate varied fluorescence responses towards H2O2, which is essential for applications in biochemical and medical research (Lampard et al., 2018).
Conjugated Polymers for Material Science
- Polymers containing tetramethyl-dioxaborolane and other compounds are synthesized for use in materials science, specifically in the development of deeply colored polymers. These polymers are applied in fields like LCD technology and potentially in the synthesis of new materials for various technological applications (Welterlich et al., 2012).
Conformation and Vibrational Studies
- Detailed conformational and vibrational studies of compounds containing tetramethyl-dioxaborolane are conducted using DFT and TD-DFT calculations. These studies help understand the molecular behavior and properties of these compounds, which are significant for applications in molecular engineering and design (Wu et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have anti-inflammatory properties .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit anti-inflammatory activity
Biochemical Pathways
Given the potential anti-inflammatory activity, it’s plausible that the compound could influence pathways related to inflammation .
Análisis Bioquímico
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins within the body . For instance, it has been shown to have anti-inflammatory activity, which suggests that it may interact with enzymes and proteins involved in the inflammatory response .
Cellular Effects
Its anti-inflammatory activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its anti-inflammatory activity suggests that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, 2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to have anti-inflammatory activity. The effects of this compound may vary with different dosages .
Metabolic Pathways
It is possible that this compound may interact with enzymes or cofactors involved in these pathways .
Transport and Distribution
It is possible that this compound may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles within the cell .
Propiedades
IUPAC Name |
2-(2-fluoro-4-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)15-11-10-14(12-16(15)20)13-8-6-5-7-9-13/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDVTJCHDGZBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)](/img/structure/B3224943.png)
![2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine](/img/structure/B3224957.png)
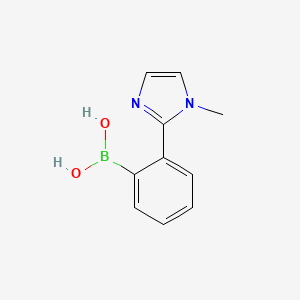

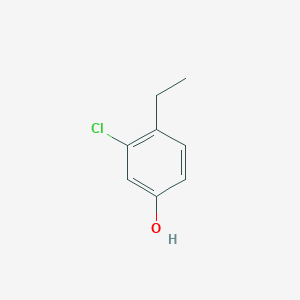
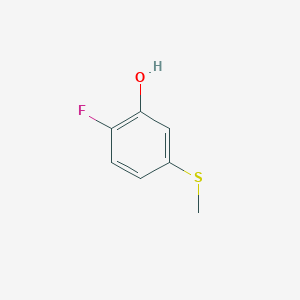

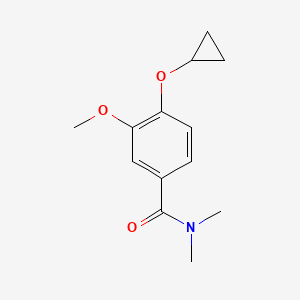
![N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide](/img/structure/B3225016.png)

![[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B3225038.png)
![N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3225043.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B3225044.png)
